Fosifidancitinib
Overview
Description
Fosifidancitinib is a potent and selective inhibitor of Janus kinase 1 and Janus kinase 3. The compound’s molecular formula is C({21})H({21})FN({5})O({7})P, and it has a molecular weight of 505.39 g/mol .
Scientific Research Applications
Fosifidancitinib has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of Janus kinase enzymes.
Biology: Investigated for its effects on cellular signaling pathways involved in immune responses.
Medicine: Potential therapeutic agent for treating autoimmune diseases, allergies, and asthma.
Industry: Utilized in the development of new pharmaceuticals targeting Janus kinase pathways
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fosifidancitinib involves multiple steps, starting with the preparation of phenylaminopyrimidinylaminooxobenzooxazole derivatives. The key steps include:
Formation of the Pyrimidine Core: This involves the reaction of appropriate aniline derivatives with pyrimidine intermediates under controlled conditions.
Oxidation and Substitution Reactions: These steps introduce the necessary functional groups to the core structure.
Final Coupling and Purification: The final product is obtained through coupling reactions followed by purification using chromatographic techniques
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Quality Control: Rigorous testing to ensure consistency and compliance with regulatory standards
Chemical Reactions Analysis
Types of Reactions
Fosifidancitinib undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: Another Janus kinase inhibitor used for treating rheumatoid arthritis.
Baricitinib: Inhibits Janus kinase 1 and Janus kinase 2, used for rheumatoid arthritis.
Ruxolitinib: Selective inhibitor of Janus kinase 1 and Janus kinase 2, used for myelofibrosis
Uniqueness
Fosifidancitinib is unique due to its high selectivity for Janus kinase 1 and Janus kinase 3, making it particularly effective for treating conditions involving these specific pathways. Its distinct chemical structure also allows for modifications to enhance its efficacy and reduce side effects .
Properties
IUPAC Name |
[5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-2-oxo-1,3-benzoxazol-3-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN5O7P/c1-11-6-14(8-17(32-3)18(11)22)25-20-23-9-12(2)19(26-20)24-13-4-5-16-15(7-13)27(21(28)34-16)10-33-35(29,30)31/h4-9H,10H2,1-3H3,(H2,29,30,31)(H2,23,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUBTEKGIDQZMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4COP(=O)(O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1237168-58-9 | |
Record name | Fosifidancitinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1237168589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosifidancitinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15WIB3F16K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.